molecular formula C12H11N3O4S B7576747 2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid

2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid

Cat. No. B7576747
M. Wt: 293.30 g/mol
InChI Key: IGKSYAFMDYHUQL-UHFFFAOYSA-N
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Description

2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid, also known as MTAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTAA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.

Mechanism of Action

2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation and pain. This compound also inhibits the activity of lipoxygenases, which are enzymes that are involved in the production of leukotrienes, another class of mediators of inflammation. This compound's anti-cancer properties are attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.
Biochemical and Physiological Effects:
This compound's anti-inflammatory effects are mediated by its ability to inhibit the production of prostaglandins and leukotrienes, which are mediators of inflammation. This compound's anti-cancer effects are mediated by its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. This compound has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is not very water-soluble, which may limit its bioavailability and efficacy. It also has a short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid. One area of research could focus on improving its water solubility and bioavailability to enhance its therapeutic potential. Another area of research could focus on developing this compound analogs with improved pharmacological properties. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to understand the long-term safety and efficacy of this compound.
In conclusion, this compound is a chemical compound that has potential for therapeutic applications due to its anti-inflammatory, analgesic, and anti-cancer properties. Its mechanism of action is well understood, and it has been extensively studied. However, more research is needed to fully understand its therapeutic potential and develop improved analogs with better pharmacological properties.

Synthesis Methods

2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methyl-5-thiazolylamine with 2-chloroacetic acid to obtain 2-(4-methyl-5-thiazolyl)acetic acid, which is then reacted with 3-aminophenol to obtain this compound. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. This compound has also been shown to possess anti-cancer properties, making it a potential candidate for the treatment of various cancers such as breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-[3-[(4-methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-7-11(20-15-14-7)12(18)13-8-3-2-4-9(5-8)19-6-10(16)17/h2-5H,6H2,1H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKSYAFMDYHUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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